![molecular formula C14H20BrNO3 B4928738 3-{[4-(allyloxy)-2-bromo-5-methoxybenzyl]amino}-1-propanol](/img/structure/B4928738.png)
3-{[4-(allyloxy)-2-bromo-5-methoxybenzyl]amino}-1-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[4-(allyloxy)-2-bromo-5-methoxybenzyl]amino}-1-propanol, commonly known as BRD3731, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of bromodomain and extra-terminal (BET) inhibitors, which have been shown to have anti-cancer and anti-inflammatory effects.
Wissenschaftliche Forschungsanwendungen
BRD3731 has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. 3-{[4-(allyloxy)-2-bromo-5-methoxybenzyl]amino}-1-propanol inhibitors, including BRD3731, have been shown to inhibit the activity of 3-{[4-(allyloxy)-2-bromo-5-methoxybenzyl]amino}-1-propanol proteins, which are involved in the regulation of gene expression. By inhibiting 3-{[4-(allyloxy)-2-bromo-5-methoxybenzyl]amino}-1-propanol proteins, BRD3731 can potentially block the expression of oncogenes and other genes involved in cancer progression.
Wirkmechanismus
BRD3731 binds to the bromodomain of 3-{[4-(allyloxy)-2-bromo-5-methoxybenzyl]amino}-1-propanol proteins, preventing their interaction with acetylated histones and other transcription factors. This inhibition leads to the downregulation of oncogenes, including MYC, which is a key driver of many cancers. Additionally, BRD3731 has been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
BRD3731 has been shown to have potent anti-cancer effects in preclinical studies, with activity against a wide range of cancer types, including leukemia, lymphoma, and solid tumors. In addition to its anti-cancer effects, BRD3731 has also been shown to have anti-inflammatory effects, making it a potential therapeutic option for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of BRD3731 is its high potency and selectivity for 3-{[4-(allyloxy)-2-bromo-5-methoxybenzyl]amino}-1-propanol proteins, making it a useful tool for studying the role of 3-{[4-(allyloxy)-2-bromo-5-methoxybenzyl]amino}-1-propanol proteins in cancer and other diseases. However, one limitation of BRD3731 is its relatively short half-life, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several potential future directions for research on BRD3731. One area of interest is the development of more potent and selective 3-{[4-(allyloxy)-2-bromo-5-methoxybenzyl]amino}-1-propanol inhibitors, which may have improved efficacy and fewer side effects. Additionally, there is ongoing research on the use of 3-{[4-(allyloxy)-2-bromo-5-methoxybenzyl]amino}-1-propanol inhibitors in combination with other therapies, such as chemotherapy and immunotherapy, to enhance their anti-cancer effects. Finally, there is interest in exploring the potential use of 3-{[4-(allyloxy)-2-bromo-5-methoxybenzyl]amino}-1-propanol inhibitors in the treatment of other diseases, such as inflammatory bowel disease and neurodegenerative disorders.
Conclusion:
BRD3731 is a promising compound with potential therapeutic applications in cancer and other diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and there are several potential future directions for research on this compound. While further research is needed to fully understand the therapeutic potential of BRD3731, it represents a promising avenue for the development of novel therapies for cancer and other diseases.
Synthesemethoden
The synthesis of BRD3731 involves several steps, including the preparation of the starting material, the bromination of the benzyl group, and the coupling with the amine group. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of BRD3731 has been reported in several scientific publications, and the compound is commercially available for research purposes.
Eigenschaften
IUPAC Name |
3-[(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-3-7-19-14-9-12(15)11(8-13(14)18-2)10-16-5-4-6-17/h3,8-9,16-17H,1,4-7,10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHUOSLSMOWCCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CNCCCO)Br)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]propan-1-ol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.